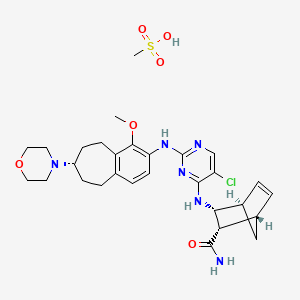

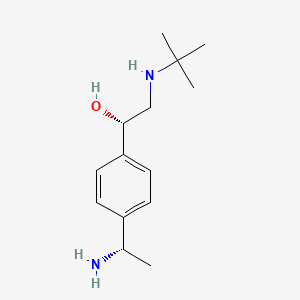

(1S)-1-(4-((1S)-1-Aminoethyl)phenyl)-2-(tert-butylamino)ethanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

MK1496 is a n orally bioavailable Polo-like kinase 1 (Plk1) inhibitor with potential antineoplastic activity. Polo-like kinase 1 inhibitor MK1496 selectively inhibits Plk1, inducing selective G2/M arrest followed by apoptosis in a variety of tumor cells while causing reversible cell arrest at the G1 and G2 stage without apoptosis in normal cells. Plk1, named after the polo gene of Drosophila melanogaster, is a serine/threonine protein kinase involved in regulating mitotic spindle function in a non-ATP competitive manner. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus).

科学的研究の応用

Structure-Activity Relationships

Research has shown that derivatives of 1-(4-amino-phenyl)-2-aminoethanol, which include compounds like (1S)-1-(4-((1S)-1-Aminoethyl)phenyl)-2-(tert-butylamino)ethanol, have significant beta-adrenergic receptor activity. These compounds exhibit potent beta 2-mimetic activity and beta 1-blocking action, making them candidates for therapeutic use as broncholytic agents (Engelhardt, 1984).

Photocatalytic Transformation

In environmental science, studies have focused on the photocatalytic transformation of similar compounds, under simulated solar irradiation using titanium dioxide as a photocatalyst. This research is crucial in understanding the degradation pathways and environmental impact of these substances (Sakkas et al., 2007).

Synthesis and Derivatives

Further research in the field of chemistry has explored the synthesis of 4-amino-phenyl-aminoethanol analogues, where the chlorine atoms in the compound are replaced by other residues. This has led to compounds with varied activities, such as high intrinsic beta 2-mimetic and/or beta 1-blocking activities. Such research is pivotal in drug development and understanding molecular interactions (Krüger et al., 1985).

Enantioselective Synthesis

Another area of interest is the enantioselective synthesis of phenyl-ethanolamines. Efficient synthesis of enantiomers of similar compounds has been achieved, showcasing the importance of stereochemistry in pharmaceutical applications (Sivakumar et al., 2009).

Applications in Analytical Chemistry

Analytical chemistry also utilizes these compounds, as seen in studies focusing on the detection and determination of salbutamol (a related compound) in human urine and serum. Such research aids in understanding the pharmacokinetics and therapeutic monitoring of drugs (Saleh et al., 2000).

Environmental and Industrial Applications

In environmental and industrial contexts, the absorption rate and selectivity of 2-(tert-butylamino)ethanol (a structurally related compound) have been studied for gas mixture absorption, which has implications in pollution control and industrial processes (Du et al., 2019).

特性

分子式 |

Unknown |

|---|---|

分子量 |

0 |

IUPAC名 |

(1S)-1-[4-[(1S)-1-aminoethyl]phenyl]-2-(tert-butylamino)ethanol |

InChI |

InChI=1S/C14H24N2O/c1-10(15)11-5-7-12(8-6-11)13(17)9-16-14(2,3)4/h5-8,10,13,16-17H,9,15H2,1-4H3/t10-,13+/m0/s1 |

SMILES |

CC(C1=CC=C(C=C1)C(CNC(C)(C)C)O)N |

外観 |

Solid powder |

同義語 |

MK-1496; MK1496; MK 1496.; NONE |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。